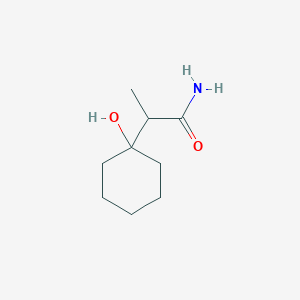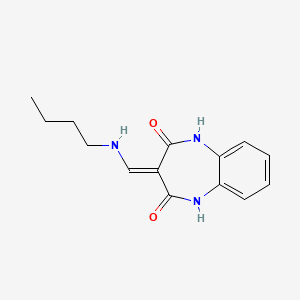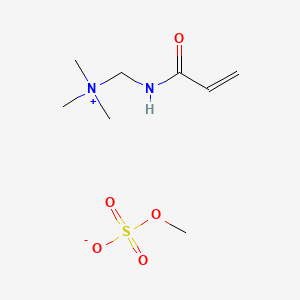
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C8H18N2O5S
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate typically involves the reaction of trimethylamine with an appropriate allyl compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in various substituted quaternary ammonium compounds.
科学的研究の応用
Chemistry
In chemistry, Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for researchers.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in investigating cellular processes and pathways.
Medicine
This compound has potential applications in medicine, particularly in drug development. Its unique properties may enable the design of novel therapeutic agents targeting specific molecular pathways.
Industry
In industrial applications, this compound is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions and enhance the solubility of various substances makes it valuable in the formulation of products such as cosmetics, pharmaceuticals, and cleaning agents.
作用機序
The mechanism by which Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, whether in biological research, medicine, or industrial processes.
類似化合物との比較
Similar Compounds
- Trimethylammonium chloride
- Tetramethylammonium hydroxide
- Dimethylaminoethyl methacrylate
Uniqueness
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a compound of significant interest.
特性
CAS番号 |
65505-13-7 |
|---|---|
分子式 |
C8H18N2O5S |
分子量 |
254.31 g/mol |
IUPAC名 |
methyl sulfate;trimethyl-[(prop-2-enoylamino)methyl]azanium |
InChI |
InChI=1S/C7H14N2O.CH4O4S/c1-5-7(10)8-6-9(2,3)4;1-5-6(2,3)4/h5H,1,6H2,2-4H3;1H3,(H,2,3,4) |
InChIキー |
LCDMPDGHVYVCFL-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CNC(=O)C=C.COS(=O)(=O)[O-] |
関連するCAS |
65505-13-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



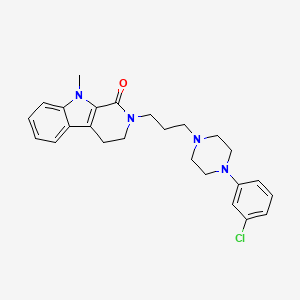
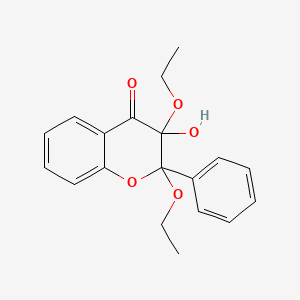
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
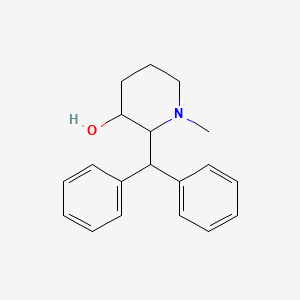
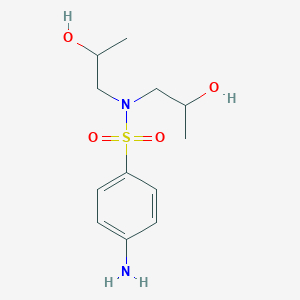
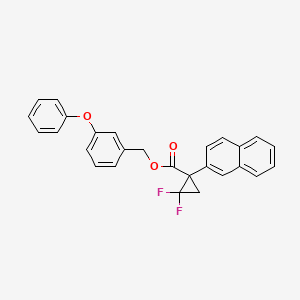
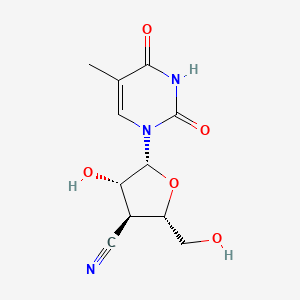
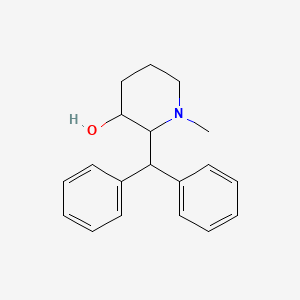
![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)

